2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
The compound contains several notable functional groups, including a bromopyrimidinyl group, an azetidinyl group, and a cyclopenta[c]pyridazinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The compound’s structure is likely to be quite complex due to the presence of multiple heterocyclic rings. The azetidine ring, in particular, is a strained four-membered ring, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are often involved in nucleophilic substitution reactions, particularly with the bromopyrimidinyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom in the bromopyrimidinyl group is likely to make the compound relatively heavy and possibly quite reactive .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed various synthetic pathways to create pyrimidinones, pyrazolopyrimidines, and thiazolopyrimidines, leveraging these compounds' potential in antimicrobial, anticancer, and anti-inflammatory applications. For instance, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising results against bacterial and fungal infections (A. Hossan et al., 2012). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting their potential use in cancer therapy and inflammation management (A. Rahmouni et al., 2016). Additionally, the synthesis of thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has been explored for their analgesic and antiparkinsonian activities, indicating their potential in pain management and Parkinson's disease treatment (A. Amr et al., 2008).
Antioxidant and Antitumor Activities
Research into thiazolopyrimidines and pyrrolothiazolopyrimidines has also highlighted their antioxidant and antitumor properties. A study synthesizing new derivatives of these compounds revealed some exhibited promising activity in antioxidant and antitumor studies, suggesting their utility in developing new therapeutic agents for managing oxidative stress and cancer (A. Abu‐Hashem et al., 2011).
Heterocyclic Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including pyrimidines and their derivatives, plays a crucial role in medicinal chemistry and materials science. For example, an efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been reported, providing a high-yielding route for the synthesis of these compounds, which are valuable for further chemical modifications and applications in drug development and other fields (R. Morgentin et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O/c16-12-5-17-15(18-6-12)20-7-10(8-20)9-21-14(22)4-11-2-1-3-13(11)19-21/h4-6,10H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLVGDLBDQWTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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